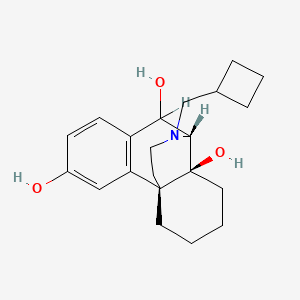
17-(Cyclobutylmethyl)morphinan-3,10,14-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(Cyclobutylmethyl)morphinan-3,10,14-triol is a chemical compound belonging to the morphinan class This compound is characterized by its complex structure, which includes a morphinan backbone with hydroxyl groups at positions 3, 10, and 14, and a cyclobutylmethyl group at position 17
Preparation Methods
The synthesis of 17-(Cyclobutylmethyl)morphinan-3,10,14-triol involves several steps, starting from basic morphinan derivatives. The synthetic route typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the morphinan backbone.
Cyclobutylmethylation: Addition of a cyclobutylmethyl group at position 17.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced catalytic processes and automated systems.
Chemical Reactions Analysis
17-(Cyclobutylmethyl)morphinan-3,10,14-triol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the morphinan backbone using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
17-(Cyclobutylmethyl)morphinan-3,10,14-triol has a wide range of scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 17-(Cyclobutylmethyl)morphinan-3,10,14-triol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction cascades that alter cellular responses.
Comparison with Similar Compounds
17-(Cyclobutylmethyl)morphinan-3,10,14-triol can be compared with other morphinan derivatives, such as:
Butorphanol: Known for its analgesic properties.
Nalbuphine: Another opioid analgesic with a similar structure.
Levorphanol: A potent opioid analgesic with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutylmethyl group, which may confer distinct pharmacological properties.
Properties
CAS No. |
182296-54-4 |
|---|---|
Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,8,10-triol |
InChI |
InChI=1S/C21H29NO3/c23-15-6-7-16-17(12-15)20-8-1-2-9-21(20,25)19(18(16)24)22(11-10-20)13-14-4-3-5-14/h6-7,12,14,18-19,23-25H,1-5,8-11,13H2/t18?,19-,20+,21-/m1/s1 |
InChI Key |
JQPAXQSBFSZIRT-OTYNDTSQSA-N |
Isomeric SMILES |
C1CC[C@]2([C@H]3C(C4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O)O |
Canonical SMILES |
C1CCC2(C3C(C4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















